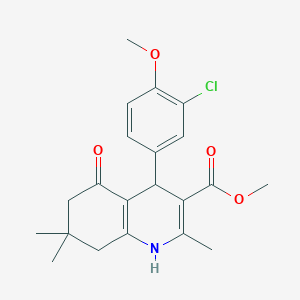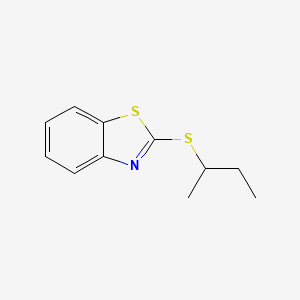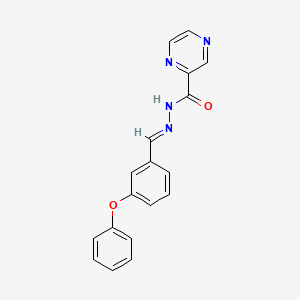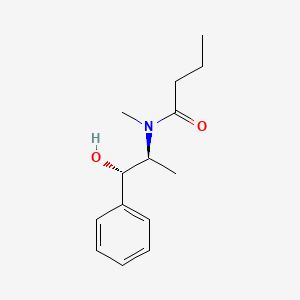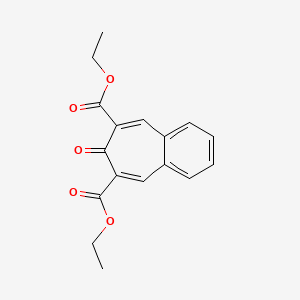
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate is an organic compound with the molecular formula C17H16O5. It is a derivative of benzo[a]cycloheptene, featuring two ester groups and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzo[a]cycloheptene core. This can be achieved through cyclization reactions involving aromatic precursors.
Functional Group Introduction: The introduction of the ester groups is usually done via esterification reactions. Common reagents include diethyl oxalate and appropriate catalysts.
Oxidation: The ketone group is introduced through oxidation reactions. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions.
Catalyst Selection: Using efficient and recyclable catalysts to minimize costs and environmental impact.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, or ethers depending on the nucleophile
科学研究应用
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism by which Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 7-oxo-6,7-dihydro-5H-benzo[a]cycloheptene-6,8-dicarboxylate
- Diethyl 7-oxo-7H-benzo[a]cycloheptene-6,8-dicarboxylate
These compounds share structural similarities but differ in their functional groups or degree of saturation, which can influence their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation, reactivity, and applications can pave the way for new discoveries and innovations.
属性
CAS 编号 |
4889-50-3 |
|---|---|
分子式 |
C17H16O5 |
分子量 |
300.30 g/mol |
IUPAC 名称 |
diethyl 7-oxobenzo[7]annulene-6,8-dicarboxylate |
InChI |
InChI=1S/C17H16O5/c1-3-21-16(19)13-9-11-7-5-6-8-12(11)10-14(15(13)18)17(20)22-4-2/h5-10H,3-4H2,1-2H3 |
InChI 键 |
CEFVWDWRRPNWLO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C(C1=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



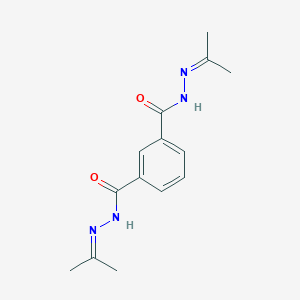
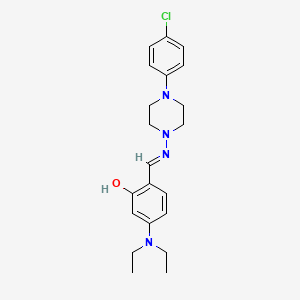


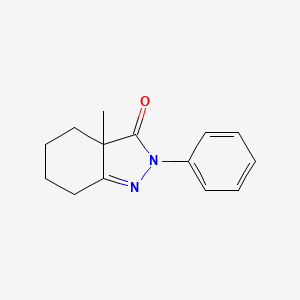
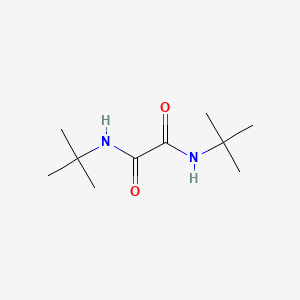
![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)
